REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([OH:11])[CH:5]=[C:6]([N+:8]([O-:10])=[O:9])[CH:7]=1.[OH-].[Na+].Cl[C:15]([F:20])([F:19])C([O-])=O.[Na+]>CN(C=O)C>[Br:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[C:4]([O:11][CH:15]([F:20])[F:19])[CH:3]=1 |f:1.2,3.4|
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Name
|
|
Quantity
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3.1 g
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Type
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reactant
|
Smiles
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BrC=1C=C(C=C(C1)[N+](=O)[O-])O
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Name
|
|
Quantity
|
0.63 g
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Type
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reactant
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Smiles
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[OH-].[Na+]
|
Name
|
|
Quantity
|
4.4 g
|
Type
|
reactant
|
Smiles
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ClC(C(=O)[O-])(F)F.[Na+]
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Name
|
|
Quantity
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14 mL
|
Type
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solvent
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Smiles
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CN(C)C=O
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Control Type
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UNSPECIFIED
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Setpoint
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55 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
to cool to room temperature
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Type
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CUSTOM
|
Details
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The reaction mixture was partitioned between EtOAc and water
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Type
|
CUSTOM
|
Details
|
the layers separated
|
Type
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EXTRACTION
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Details
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the aqueous portion was extracted (2×25 mL) EtOAc
|
Type
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WASH
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Details
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the combined organic layers were washed with aqueous 1.0 M NaOH solution (3×25 mL), water (3×25 mL) and brine (50 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried (MgSO4)
|
Type
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CONCENTRATION
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Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by flash chromatography (SiO2, 0-50% EtOAc in hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=CC(=C1)[N+](=O)[O-])OC(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.6 mmol | |
AMOUNT: MASS | 160 mg | |
YIELD: CALCULATEDPERCENTYIELD | 4.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |